2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine
Description
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine (CAS: 1342892-16-3, molecular formula: C₂₇H₂₆BN₃O₂) is a pyrimidine derivative functionalized with phenyl groups at the 2- and 4-positions and a para-substituted dioxaborolane moiety at the 6-position. This boronate ester is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely employed in synthesizing donor–π–acceptor (D–π–A) systems for optoelectronic materials . Its electron-deficient triazine core enhances charge-transfer properties, making it valuable in organic electronics and photovoltaics .
Properties
IUPAC Name |
2,4-diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BN2O2/c1-27(2)28(3,4)33-29(32-27)23-17-15-21(16-18-23)25-19-24(20-11-7-5-8-12-20)30-26(31-25)22-13-9-6-10-14-22/h5-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILFKPAESXOIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of larger reactors, continuous flow systems, and more stringent control of reaction parameters to ensure consistency and yield. The choice of catalysts and reagents would also be optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of the original compound, which can have different applications in research and industry.
Scientific Research Applications
Basic Information
- IUPAC Name : 2,4-diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
- Molecular Formula : C27H26BN3O2
- Molecular Weight : 435.33 g/mol
- CAS Number : 1219956-23-6
- Melting Point : Approximately 212°C
- Physical Form : Crystalline powder
Structural Characteristics
The compound features a complex structure that includes:
- A pyrimidine core that can facilitate interactions with biological targets.
- A dioxaborolane group that enhances its reactivity and potential for forming boron-containing compounds.
Medicinal Chemistry
- Anticancer Agents : The pyrimidine derivatives are known for their biological activity against cancer cells. Research has focused on the synthesis of similar compounds to evaluate their cytotoxic effects on various cancer lines.
- Drug Development : The presence of the boron atom in the dioxaborolane moiety may improve the pharmacokinetic properties of drugs. Studies are underway to explore how this compound can serve as a lead structure for developing new therapeutic agents.
Materials Science
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited in device fabrication.
- Polymer Chemistry : The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is being conducted to understand how this compound can be utilized in creating advanced materials.
Organic Synthesis
- Reagent in Cross-Coupling Reactions : The dioxaborolane group allows for participation in Suzuki-Miyaura coupling reactions, making it valuable for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
- Functionalization of Aromatics : The compound can be used to introduce boronic acid functionalities into aromatic systems, facilitating further chemical transformations.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Compounds similar to 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine exhibited significant inhibitory effects on cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Organic Electronic Devices
Research demonstrated that incorporating this compound into OLEDs improved device efficiency compared to traditional materials. The study highlighted its role in enhancing charge transport properties and stability under operational conditions.
Mechanism of Action
The mechanism by which 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of the boronic acid group and its subsequent reaction with the aryl halide in the presence of a palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of boronate-functionalized aromatic heterocycles. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects :
- The target compound’s para-dioxaborolane substitution enables efficient conjugation in D–π–A systems, unlike its meta-substituted analog (CAS: 1381862-91-4), which exhibits reduced intramolecular charge transfer due to steric and electronic mismatches .
- Replacement of the pyrimidine core with triazine (CAS: 1219956-23-6) increases electron deficiency, improving charge separation in photovoltaic devices .
Reactivity in Cross-Coupling :
- The boronate ester group facilitates Suzuki-Miyaura coupling with aryl halides, similar to other dioxaborolane derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile). However, the pyrimidine/triazine core’s electron deficiency accelerates oxidative addition in catalytic cycles compared to benzoxazole or benzothiazole analogs .
Applications :
- Unlike trifluoromethyl- or chloro-substituted pyrimidines (e.g., CAS: 1820711-06-5), which are tailored for bioactivity, the target compound is optimized for materials science, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells .
- Amine-substituted pyrimidines (e.g., 4-methyl-6-phenylpyrimidin-2-amine) prioritize hydrogen-bonding interactions over electronic delocalization, limiting their utility in optoelectronics .
Biological Activity
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H26BN3O2
- Molecular Weight : 435.33 g/mol
- CAS Number : 1219956-23-6
- Melting Point : 210.0 to 214.0 °C
- Density : 1.21 g/cm³ (predicted)
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential efficacy in various therapeutic areas.
Anticancer Activity
Pyrimidines are known for their anticancer properties. A study highlighted pyrimidine-based compounds that demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models. For instance, compounds similar to this compound have shown promising results against various cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activities. For example, certain pyrimidine derivatives exhibited strong activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 0.5 μg/mL . This suggests that the compound may also possess significant antimicrobial properties.
The mechanisms by which pyrimidine derivatives exert their biological effects often involve:
- Inhibition of DNA/RNA synthesis : Many pyrimidines act as analogs of nucleotides and can inhibit nucleic acid synthesis.
- Targeting specific enzymes : Pyrimidine derivatives may inhibit enzymes crucial for cancer cell survival or proliferation.
- Modulation of signaling pathways : Some studies suggest involvement in pathways such as apoptosis and cell cycle regulation.
Case Studies and Research Findings
A comprehensive survey of recent literature reveals several key findings regarding the biological activity of pyrimidine derivatives:
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the safety and efficacy of new compounds:
- Absorption : Studies indicate variable absorption rates depending on the compound structure.
- Distribution : Compounds similar to this compound show good tissue distribution.
- Metabolism : Metabolic pathways can affect the bioavailability and half-life of these compounds.
- Excretion : Renal excretion is common for many pyrimidine derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Key steps include:
- Step 1 : Preparation of the pyrimidine core with halogen substituents (e.g., bromine) at the 6-position.
- Step 2 : Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid or its derivatives under inert conditions (argon/nitrogen atmosphere).
- Reaction Conditions : Use Pd(PPh₃)₄ (0.5–2 mol%) as a catalyst, Na₂CO₃/K₂CO₃ as base, and a solvent system of THF/H₂O or dioxane/H₂O at 80–100°C for 12–24 hours .
- Yield Optimization : Adjust stoichiometry (1:1.2 boronic acid:halide ratio) and use microwave-assisted heating to reduce reaction time .
Q. How can the structure of this compound be rigorously characterized?
Multi-modal spectroscopic and analytical techniques are essential:
Q. What purification strategies are recommended for isolating this compound?
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1 to 1:1 gradient) or dichloromethane/methanol (for polar impurities).
- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .
- Avoid Hydrolysis : Perform all steps under anhydrous conditions due to the boronate ester’s sensitivity to moisture .
Q. How should this compound be stored to ensure stability?
Q. What key structural features influence reactivity?
- Boronate Ester : Enables Suzuki-Miyaura cross-coupling for further functionalization (e.g., biaryl formation).
- Pyrimidine Core : Acts as a hydrogen-bond acceptor, influencing supramolecular interactions in catalysis or medicinal chemistry .
Advanced Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura coupling be addressed during synthesis?
- Ligand Engineering : Use bulky ligands (e.g., SPhos or XPhos) to suppress homocoupling and enhance ortho/meta selectivity .
- Substrate Prefunctionalization : Introduce directing groups (e.g., pyridinyl) to the pyrimidine ring to guide coupling at the 6-position .
- Case Study : In meta-selective borylation, anionic ligands (e.g., Bpin-OH) improve yields to >80% .
Q. What electronic properties make this compound suitable for optoelectronic applications?
Q. How can researchers design biological activity studies for this compound?
- Target Identification : Screen against kinase families (e.g., EGFR, VEGFR) using in vitro assays (IC50 determination via fluorescence polarization).
- Structural Analogs : Compare with pyrimidine derivatives showing IC50 values of 0.5–5 µM against cancer cell lines (e.g., MCF-7) .
- Methodology : Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets .
Q. How do computational models aid in predicting reactivity and degradation pathways?
Q. How should contradictory data in synthetic yields or bioactivity be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
